4-(3-Methylisoxazol-5-yl)butan-1-ol

Lipophilicity Molecular Flexibility Physicochemical Properties

4-(3-Methylisoxazol-5-yl)butan-1-ol (CAS 192717-43-4) is a 3,5-disubstituted isoxazole featuring a C4 hydroxybutyl linker. It belongs to the class of five-membered heterocyclic building blocks widely employed in medicinal chemistry and agrochemical research for constructing FXR agonists, kinase inhibitors, and herbicidal scaffolds.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 192717-43-4
Cat. No. B070881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylisoxazol-5-yl)butan-1-ol
CAS192717-43-4
Synonyms5-Isoxazolebutanol,3-methyl-(9CI)
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CCCCO
InChIInChI=1S/C8H13NO2/c1-7-6-8(11-9-7)4-2-3-5-10/h6,10H,2-5H2,1H3
InChIKeyKBSAGQIACMZRTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methylisoxazol-5-yl)butan-1-ol (CAS 192717-43-4): Sourcing and Baseline Characterization for the Isoxazole-Based Building Block


4-(3-Methylisoxazol-5-yl)butan-1-ol (CAS 192717-43-4) is a 3,5-disubstituted isoxazole featuring a C4 hydroxybutyl linker. It belongs to the class of five-membered heterocyclic building blocks widely employed in medicinal chemistry and agrochemical research for constructing FXR agonists, kinase inhibitors, and herbicidal scaffolds [1]. Its terminal primary alcohol distinguishes it from common in-class analogs, providing a specific handle for further functionalization such as oxidation, esterification, or mesylation [2]. The compound is commercially available from multiple vendors with a typical purity of 98% (HPLC) .

1
Synthetic building block for isoxazole-based FXR, kinase, and herbicide research
2
Primary alcohol handle supports oxidation, mesylation, and Mitsunobu diversification
3
98% HPLC purity from major vendors supports direct use in parallel library synthesis

Why 4-(3-Methylisoxazol-5-yl)butan-1-ol Cannot Be Simply Replaced by a Closest Analog in Synthetic Sequences


Generic substitution within the 3-methylisoxazole alcohol series is not viable due to quantifiable differences in lipophilicity and molecular flexibility that directly impact downstream physicochemical and ADME properties. Compared to its direct C3 homolog (3-(3-methylisoxazol-5-yl)propan-1-ol), the target compound's extended C4 linker imparts a higher computed LogP (1.1 vs. 0.7) and an additional rotatable bond (4 vs. 3) [1]. These differences alter solubility, permeability, and target engagement potential in biological systems. Furthermore, substituting the terminal alcohol for a carboxylic acid (4-(3-methylisoxazol-5-yl)butanoic acid) or a fully reduced alkyl chain (3-methyl-5-(3-methylbutyl)isoxazole) fundamentally changes the synthetic handle, precluding the specific oxidation, esterification, or nucleophilic substitution reactions enabled by the primary alcohol group .

This Product
C4 butanol linker; LogP 1.1; 4 rotatable bonds; primary alcohol
C3 Homolog
Shorter linker may disrupt target binding; lower lipophilicity and flexibility
Linker length directly alters ADME-related parameters; computed LogP differs by +0.4.
This Product
Primary alcohol (1 H-bond donor) enables orthogonal reactions
Carboxylic Acid / Hydrocarbon Analogs
Oxidation state mismatch; hydrocarbon analog lacks a functional handle
Synthetic handle cannot be replicated without additional protection/deprotection steps.

Quantitative Differentiation Evidence for 4-(3-Methylisoxazol-5-yl)butan-1-ol vs. Closest Analogs


Computed Lipophilicity and Flexibility: C4 Butanol Linker vs. C3 Propanol Homolog

The target compound's C4 butanol linker results in a higher computed LogP (XLogP3-AA = 1.1) compared to its C3 propanol analog (XLogP3-AA = 0.7) [1]. The increase in one methylene unit also adds a rotatable bond (4 vs. 3), providing greater molecular flexibility [1]. These computational parameters are key differentiators for medicinal chemists optimizing ADME profiles, where subtle changes in lipophilicity and flexibility can drastically alter membrane permeability and metabolic stability.

C4 vs. C3 Linker
Cross-study comparable
Target LogP 1.1 vs. 0.7 for C3 analog; rotatable bonds 4 vs. 3
Reported lipophilicity and flexibility may shift ADME interpretation
Computed XLogP3-AA values; context-dependent
Lipophilicity Molecular Flexibility Physicochemical Properties Linker Length

Synthetic Handle Differentiation: Primary Alcohol vs. Carboxylic Acid and Hydrocarbon Analogs

The terminal primary alcohol of the target compound provides a versatile synthetic handle not present in its closest oxidized or reduced analogs. 4-(3-Methylisoxazol-5-yl)butanoic acid (CAS 1368098-73-0) offers only a carboxylic acid for amide coupling, while 3-methyl-5-(3-methylbutyl)isoxazole (CAS 107978-58-5) is a fully reduced hydrocarbon with no functional group handle (0 H-bond donors) . The alcohol enables orthogonal reactions (e.g., oxidation to aldehyde, mesylation for nucleophilic displacement, or Mitsunobu coupling) that are precluded for the acid and hydrocarbon analogs, making the target the preferred intermediate for convergent synthetic strategies where the hydroxyl must be carried through multiple steps.

Synthetic Handle
Class-level inference
Alcohol (1 donor) vs. COOH (1 donor) vs. hydrocarbon (0 donors)
Functional group may support divergent synthetic pathways
Qualitative comparison; data to verify
Synthetic Utility Functional Group Interconversion Chemical Handle

Vendor Purity Benchmarking: 98% vs. Standard 95% Grades for Isoxazole Alcohols

Commercially, 4-(3-Methylisoxazol-5-yl)butan-1-ol is offered at a verified purity of 98% by major vendors, which represents a 3% absolute purity advantage over the 95% standard grade commonly offered for the C3 homolog (3-(3-methylisoxazol-5-yl)propan-1-ol) . This higher baseline purity can reduce the need for repurification in sensitive catalytic reactions or when generating lead series for SAR studies, potentially saving 1–2 days of labor per synthetic sequence.

Vendor Purity
Cross-study comparable
98% (Leyan) vs. 95% (AKSci) for C3 homolog; Δ = +3%
Higher purity may reduce repurification steps in SAR campaigns
Vendor COA specification; lot attribute
Purity Quality Control Procurement

Physical Property Profile: Density and Boiling Point for Scale-Up and Formulation

The computed physical properties of the target compound indicate a density of 1.07 g/cm³ and a boiling point of 290.4 °C at 760 mmHg, compared to 1.098 g/cm³ and 270.5 °C for the C3 propanol analog . The lower density and higher boiling point of the target compound may influence solvent selection and distillation parameters during large-scale purification, offering a slightly wider operational window for thermal processing (flash point 129.4 °C vs. 117.4 °C).

Physical Profile
Cross-study comparable
BP 290.4 °C, density 1.07 g/cm³ vs. 270.5 °C, 1.098 g/cm³
May influence distillation and formulation solvent selection
Computed values; experimental validation advised
Physicochemical Properties Scale-Up Formulation

Procurement-Driven Application Scenarios for 4-(3-Methylisoxazol-5-yl)butan-1-ol


Synthesis of FXR Agonist Candidates Requiring a C4 Hydroxybutyl Isoxazole Scaffold

Patents describing isoxazole-based FXR agonists (e.g., WO/2023/090858) highlight the need for precise linker lengths to achieve optimal receptor binding [1]. The target compound's C4 butanol linker provides the necessary spacing and terminal alcohol for further derivatization, such as converting to a mesylate or coupling with a carboxylic acid to form an ester prodrug. Substituting the C3 homolog would shorten the linker, potentially disrupting the critical binding conformation, while the C4 acid analog would require an additional reduction step to access the alcohol oxidation state, adding a synthetic step [2].

Multi-Step Synthesis of Herbicidal Isoxazole Derivatives via Alcohol Intermediates

Herbicidal isoxazole patents (e.g., US5859283, EP0418175) often utilize hydroxyalkyl-isoxazole intermediates for late-stage diversification [1]. The target compound's primary alcohol allows for Mitsunobu reactions to install aryl ethers or oxidation to an aldehyde for subsequent Wittig olefination. The higher LogP (1.1 vs. 0.7 for the C3 analog) may also confer improved foliar uptake in agrochemical applications, making it a preferred building block for lipophilic herbicide candidates [2].

Parallel Synthesis and Library Production for Kinase Inhibitor SAR Studies

In medicinal chemistry campaigns targeting kinases, the isoxazole ring serves as a bioisostere for ester or amide groups. The target compound, with its 98% commercial purity and 4-rotatable-bond flexibility, is suitable for direct use in parallel synthesis without repurification [1]. The alcohol handle can be oxidized to the corresponding aldehyde for reductive amination or converted to a bromide for nucleophilic displacement, enabling rapid library generation with consistent linker geometry.

Application
Selection Property
Validation Focus
FXR agonist scaffold synthesis
C4 hydroxybutyl linker length
Receptor binding conformation studies
Herbicidal isoxazole derivatization
Primary alcohol for late-stage diversification
Foliar uptake and lipophilicity context
Kinase inhibitor parallel synthesis
98% purity; consistent linker geometry
SAR library reproducibility
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